

Spectral Data Analysis of tert-Butyl N-hydroxycarbamate: A Technical Guide

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Compound of Interest		
Compound Name:	tert-Butyl N-hydroxycarbamate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of **tert-Butyl N-hydroxycarbamate**. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the characterization and development of molecules incorporating this important functional group.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy of **tert-Butyl N-hydroxycarbamate**.

1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.475	Singlet	9H	-C(CH₃)₃
7.13	Broad Singlet	1H	-NH-OH or -NH-OH
7.24	Broad Singlet	1H	-NH-OH or -NH-OH

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS)[1]



¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
28.2	-C(CH₃)₃
82.2	-C(CH₃)₃
158.9	C=O

Solvent: CDCl3[1]

Infrared (IR) Spectroscopy Data

The following IR absorption data is based on a closely related derivative, tert-Butyl-(tert-butyldimethylsilyloxy)carbamate, and provides expected ranges for the key functional groups in **tert-Butyl N-hydroxycarbamate**.

Wavenumber (cm⁻¹)	Intensity	Assignment
~3292	Medium	N-H Stretch
~2931	Medium	C-H Stretch (Aliphatic)
~1757 - 1694	Strong	C=O Stretch (Carbamate)
~1473 - 1368	Medium	C-H Bend (Aliphatic)
~1251 - 1172	Strong	C-O Stretch

Experimental Protocols

Detailed methodologies for the acquisition of NMR and IR spectra are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **tert-Butyl N-hydroxycarbamate** for structural elucidation.

Materials:



tert-Butyl N-hydroxycarbamate

- Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of tert-Butyl N-hydroxycarbamate.
 - Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm, centered around 6 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.



- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Process the data using Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
 - Process the data similarly to the ¹H spectrum.
 - Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of **tert-Butyl N-hydroxycarbamate** to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

- tert-Butyl N-hydroxycarbamate (solid)
- FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
- Spatula
- Isopropanol or ethanol for cleaning



· Lint-free wipes

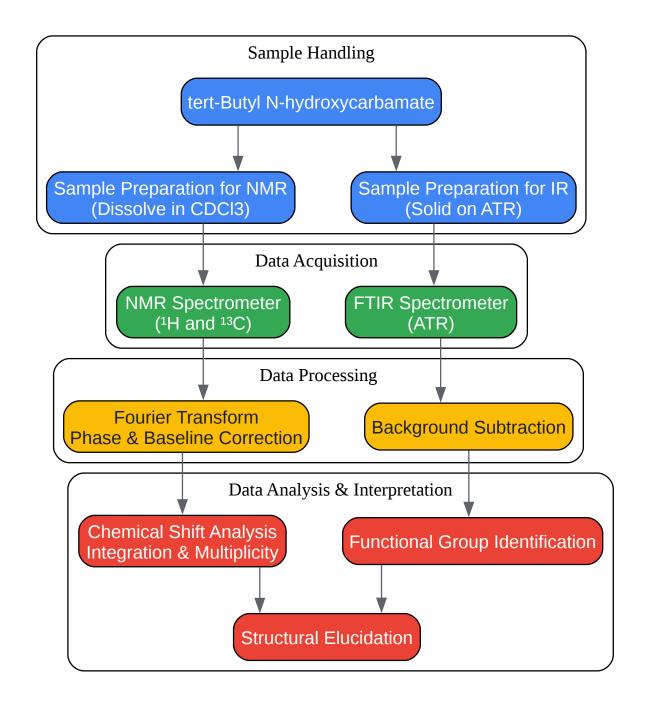
Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and free of any residue. Clean with isopropanol and a lintfree wipe if necessary.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the crystal itself.
- Sample Analysis:
 - Place a small amount of solid tert-Butyl N-hydroxycarbamate onto the center of the ATR crystal.
 - Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
 - Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are coadded.
- Data Processing and Cleaning:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - After the measurement, release the pressure arm, remove the sample, and thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like **tert-Butyl N-hydroxycarbamate**.





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Workflow for Spectral Data Analysis

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References

- 1. researchgate.net [researchgate.net]
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